

Bromocyclohexane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
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An In-depth Exploration of the Synthesis, Reactivity, and Applications of a Key Synthetic Intermediate

Abstract

Bromocyclohexane, a vital halogenated organic compound, serves as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural and reactive properties make it an indispensable building block for the introduction of the cyclohexyl moiety, a common structural motif in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of bromocyclohexane, encompassing its fundamental physicochemical properties, detailed synthesis protocols, and its diverse applications in organic reactions. Special emphasis is placed on its role in nucleophilic substitution, elimination, and organometallic reactions, which are pivotal in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties of Bromocyclohexane

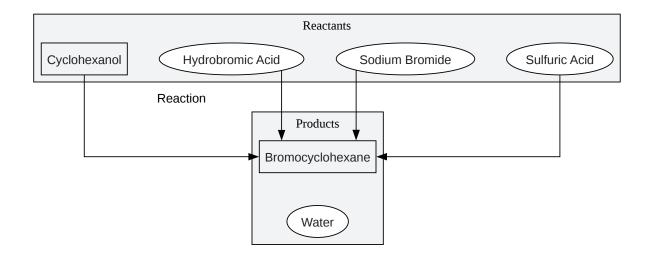
Bromocyclohexane, also known as cyclohexyl bromide, is a colorless to pale yellow liquid with a characteristic odor.[1] A summary of its key quantitative data is presented in Table 1 for easy reference.



Property	Value	Reference(s)
CAS Number	108-85-0	[2][3][4][5][6]
Molecular Formula	C6H11Br	[2][3][4][5][7]
Molecular Weight	163.06 g/mol	[2][3][4][5][7][8][9]
Density	1.324 g/cm³ at 25 °C	[2][7]
Boiling Point	166-167 °C	[2][7]
Melting Point	-57 °C	[2]
Refractive Index	1.495 (at 20 °C)	[7]
Flash Point	62.8 °C	[2]

Synthesis of Bromocyclohexane

The laboratory-scale synthesis of **bromocyclohexane** is most commonly achieved through the nucleophilic substitution of cyclohexanol. The following diagram and protocol detail this transformation.





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Caption: Synthesis of Bromocyclohexane from Cyclohexanol.

Experimental Protocol: Synthesis from Cyclohexanol

This protocol describes the synthesis of **bromocyclohexane** from cyclohexanol using sodium bromide and sulfuric acid, which generates hydrobromic acid in situ.

Materials:

- Cyclohexanol
- Sodium bromide (NaBr)
- Concentrated sulfuric acid (H₂SO₄)
- Water (H₂O)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine sodium bromide and water.
- Cool the flask in an ice bath and slowly add cyclohexanol with stirring.
- While maintaining the cold temperature, add concentrated sulfuric acid dropwise.
- Once the addition is complete, assemble a reflux condenser and heat the mixture to reflux for 45-60 minutes.
- After reflux, allow the mixture to cool to room temperature. Two layers will form.
- Transfer the mixture to a separatory funnel and separate the aqueous layer.



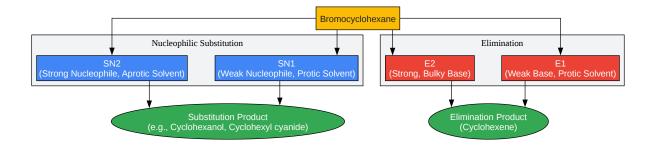
- Wash the organic layer (**bromocyclohexane**) sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and purify the **bromocyclohexane** by distillation, collecting the fraction boiling at 166-167 °C.

Reactivity and Applications in Organic Synthesis

Bromocyclohexane is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. It serves as a precursor for introducing the cyclohexyl group into molecules, a strategy often employed in drug design to enhance lipophilicity and modulate pharmacological activity.[5]

Nucleophilic Substitution and Elimination Reactions

As a secondary alkyl halide, **bromocyclohexane** can undergo both nucleophilic substitution $(S_n1 \text{ and } S_n2)$ and elimination (E1 and E2) reactions. The reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.[3]



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Caption: Competing Reaction Pathways for **Bromocyclohexane**.



Experimental Protocol: E2 Elimination - Synthesis of Cyclohexene

The following protocol details the synthesis of cyclohexene from **bromocyclohexane** via an E2 elimination reaction.[10]

Materials:

- Bromocyclohexane
- Potassium hydroxide (KOH)
- 95% Ethanol
- Water
- Anhydrous sodium sulfate
- Round-bottom flask, reflux condenser, distillation apparatus

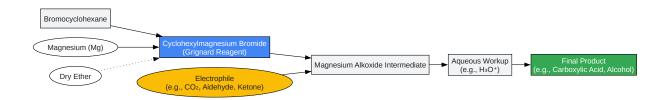
Procedure:

- In a 50 mL round-bottom flask, combine 5 g of potassium hydroxide, 5 mL of bromocyclohexane, and 10 mL of 95% ethanol.[10]
- Swirl the flask until most of the potassium hydroxide has dissolved.[10]
- Attach a reflux condenser and heat the mixture to reflux for 45 minutes.
- After cooling, add 12 mL of water to the flask and transfer the contents to a separatory funnel.[11]
- Separate the layers and wash the organic layer with water.
- Dry the organic layer with anhydrous sodium sulfate.
- Purify the cyclohexene by distillation, collecting the fraction boiling at approximately 83 °C.



Grignard Reaction

Bromocyclohexane readily forms a Grignard reagent, cyclohexylmagnesium bromide, upon reaction with magnesium metal in an ethereal solvent. This organometallic reagent is a powerful nucleophile and is widely used for the formation of carbon-carbon bonds.[12]



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Caption: General Workflow for a Grignard Reaction using **Bromocyclohexane**.

Experimental Protocol: Formation of Cyclohexylmagnesium Bromide and Reaction with Carbon Dioxide

This protocol describes the formation of the Grignard reagent and its subsequent reaction with carbon dioxide (dry ice) to produce cyclohexanecarboxylic acid.

Materials:

- Bromocyclohexane
- Magnesium turnings
- Anhydrous diethyl ether
- Iodine crystal (as initiator)



- Dry ice (solid CO₂)
- Hydrochloric acid (HCl)

Procedure:

- Grignard Reagent Formation:
 - Ensure all glassware is flame-dried to remove moisture.
 - In a three-necked flask equipped with a dropping funnel and a reflux condenser (with a drying tube), place magnesium turnings and a small crystal of iodine.
 - Add a small amount of a solution of bromocyclohexane in anhydrous diethyl ether to the flask.
 - The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and the formation of a cloudy solution.
 - Add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Carboxylation:

- Cool the Grignard reagent in an ice bath.
- Carefully pour the Grignard solution onto an excess of crushed dry ice in a separate beaker.
- Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
- Acidify the resulting mixture with aqueous HCl to protonate the carboxylate salt.
- Workup and Isolation:



- Extract the aqueous mixture with diethyl ether.
- Wash the combined organic extracts with brine.
- o Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation to yield the crude cyclohexanecarboxylic acid, which can be further purified by recrystallization or distillation.

Cross-Coupling Reactions

Bromocyclohexane can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[13] This reaction is a powerful tool for the synthesis of complex molecules, including many pharmaceuticals.

General Protocol for Suzuki-Miyaura Coupling

Materials:

- Bromocyclohexane
- A boronic acid or boronate ester
- A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
- A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
- An appropriate solvent (e.g., toluene, dioxane, or DMF)

Procedure:

- In a reaction vessel, combine **bromocyclohexane**, the boronic acid derivative (typically 1.1-1.5 equivalents), the palladium catalyst (0.5-5 mol%), and the base.
- Add the degassed solvent.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for the required time, monitoring the reaction progress by TLC or GC.



- Upon completion, cool the reaction mixture and perform an aqueous workup.
- The product is then isolated and purified by column chromatography or recrystallization.

Applications in Drug Synthesis

Bromocyclohexane is a key starting material or intermediate in the synthesis of numerous pharmaceutical agents.[13] The cyclohexyl group can improve a drug's pharmacokinetic profile by increasing its lipophilicity, which can enhance absorption and distribution. Examples of drugs synthesized using **bromocyclohexane** include trihexyphenidyl (an antiparkinsonian agent) and procyclidine (an anticholinergic).[13]

Safety and Handling

Bromocyclohexane is a flammable liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat and oxidizing agents.

Conclusion

Bromocyclohexane is a versatile and valuable reagent for organic synthesis, offering a reliable means of introducing the cyclohexyl moiety into a wide range of molecules. Its well-defined reactivity in nucleophilic substitution, elimination, and organometallic reactions makes it an indispensable tool for researchers and professionals in the field of drug discovery and development. A thorough understanding of its properties and reaction conditions is crucial for its effective application in the synthesis of novel and complex chemical entities.

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References



- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. xchemi.com [xchemi.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. For each synthesis, start with bromocyclohexane and predict the p... | Study Prep in Pearson+ [pearson.com]
- 8. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 9. 3-BROMOCYCLOHEXENE synthesis chemicalbook [chemicalbook.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. quora.com [quora.com]
- 13. Bromocyclohexane Wikipedia [en.wikipedia.org]
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